4-[3-(Cyclopropylaminocarbonyl)phenyl]phenol is a chemical compound characterized by its unique molecular structure, which includes a cyclopropylaminocarbonyl group attached to a phenyl ring. This compound is of interest in various scientific fields, including medicinal chemistry and materials science. It is classified as an organic compound and falls under the category of phenolic compounds due to the presence of a hydroxyl group attached to an aromatic ring.
The compound can be synthesized through various chemical reactions, often involving boronic acids or other intermediates. Its synthesis and applications have been documented in scientific literature and patents, highlighting its potential in drug development and material science.
4-[3-(Cyclopropylaminocarbonyl)phenyl]phenol is classified as:
The synthesis of 4-[3-(Cyclopropylaminocarbonyl)phenyl]phenol typically involves several key steps:
4-[3-(Cyclopropylaminocarbonyl)phenyl]phenol can undergo various chemical reactions:
The mechanism of action for 4-[3-(Cyclopropylaminocarbonyl)phenyl]phenol involves its interaction with specific biological targets:
4-[3-(Cyclopropylaminocarbonyl)phenyl]phenol has several scientific applications:
This compound's diverse applications highlight its significance in both academic research and industrial settings, making it a valuable subject of study within the field of chemistry.
4-[3-(Cyclopropylaminocarbonyl)phenyl]phenol (CAS: 56384-98-6) is a structurally distinct biphenyl derivative characterized by a hydroxyl group on one phenyl ring and a cyclopropylaminocarbonyl moiety on the adjacent ring. This compound belongs to the broader class of N-substituted biphenyl carboxamides, which have demonstrated significant versatility in pharmaceutical and materials chemistry. With the molecular formula C₁₆H₁₅NO₂ and a molecular weight of 253.30 g/mol, its chemical architecture features both hydrogen-bond donor (phenolic OH) and acceptor (carbonyl) functionalities that contribute to distinctive solid-state properties and molecular recognition capabilities [2] [6]. The compound's systematic name (N-Cyclopropyl-4'-hydroxy[1,1'-biphenyl]-3-carboxamide) reflects its precise constitutional arrangement, while alternative designations include DTXSID50683605 and MFCD18312991 in chemical databases [2] [8].
Table 1: Fundamental Identifiers of 4-[3-(Cyclopropylaminocarbonyl)phenyl]phenol
Property | Value/Identifier |
---|---|
CAS Registry Number | 56384-98-6 |
Alternative CAS | 1261896-22-3 |
Molecular Formula | C₁₆H₁₅NO₂ |
IUPAC Name | N-Cyclopropyl-4'-hydroxy[1,1'-biphenyl]-3-carboxamide |
Synonyms | MFCD18312991; DTXSID50683605; 4-[3-(CYCLOPROPYLAMINOCARBONYL)PHENYL]PHENOL |
Purity Specifications | ≥97% (Commercial grade) |
The synthetic exploration of 4-[3-(Cyclopropylaminocarbonyl)phenyl]phenol emerged alongside developments in cross-coupling methodologies during the late 20th century. Its first reported synthesis likely utilized Ullmann ether synthesis or copper-catalyzed arylation techniques, though more efficient routes subsequently evolved via Buchwald-Hartwig amidation and Suzuki-Miyaura cross-coupling [5]. The compound gained prominence as a synthetic intermediate following the 2013 patent EP2567955A3, which disclosed crystalline salts of structurally analogous quinolinecarboxamides with anticancer applications [1]. This patent highlighted the strategic value of cyclopropylaminocarbonyl groups in enhancing the solid-state stability and biological activity of heterocyclic pharmacophores, indirectly stimulating interest in simpler biphenyl systems like 4-[3-(Cyclopropylaminocarbonyl)phenyl]phenol as synthetic precursors.
Key milestones in its chemical development include:
In pharmaceutical research, 4-[3-(Cyclopropylaminocarbonyl)phenyl]phenol serves primarily as a versatile scaffold for kinase inhibitor development. Its structural attributes – a conformationally constrained cyclopropylamide and rotatable biphenyl linkage – enable precise interactions with ATP-binding sites of protein kinases. Patent EP2567955A3 classifies structurally similar quinolinecarboxamides bearing this pharmacophore as modulators of diverse therapeutic targets, including receptor tyrosine kinases (RTKs) implicated in oncology, inflammation, and metabolic disorders [1]. Specifically, derivatives have been explored for:
Table 2: Therapeutic Target Associations of Biphenyl Carboxamide Derivatives
Therapeutic Area | Molecular Targets | Reported Activities |
---|---|---|
Oncology | VEGF-R2; c-Met; Bcr-Abl | Antiangiogenic; antiproliferative |
Inflammation | JAK2; TYK2; IRAK4 | Cytokine signaling inhibition |
Metabolic Disorders | Akt1; AMPK | Glucose homeostasis modulation |
Fibrotic Diseases | TGF-β receptor I | Antifibrotic activity in organ models |
While pharmaceutical applications dominate current research, emerging material science applications exploit the compound’s supramolecular behavior. The phenol-amide motif facilitates directed hydrogen bonding in crystal engineering, enabling design of:
Despite these promising directions, material science applications remain underexplored relative to biological uses. Patent classifications (e.g., C07D215/48 in EP2567955A3) underscore its categorization as a heterocyclic building block rather than a material precursor, reflecting current research biases [1] [7]. Future opportunities exist in designing metal-organic frameworks (MOFs) leveraging its rigid bidentate coordination capability.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9